Chlordimeform hydrochloride is the water-soluble salt of chlordimeform, a formamidine-class acaricide and insecticide. While its agricultural use is now obsolete in many regions, it remains a critical tool in neurotoxicology and pharmacology research. Its primary mechanism of action involves interference with amine-mediated neurotransmission, notably as an agonist of octopamine receptors in invertebrates and as a monoamine oxidase (MAO) inhibitor. The hydrochloride form is specifically produced to improve handling, formulation, and stability, particularly for creating aqueous solutions required in laboratory settings and for use as a certified analytical standard.
Substituting Chlordimeform hydrochloride with its free base or other formamidines like amitraz introduces significant variability in critical experimental parameters. The free base has very low water solubility (approx. 250 ppm), making it unsuitable for preparing the aqueous stock solutions required for many bioassays and analytical standards. The hydrochloride salt form provides both high water solubility and greater stability in acidic to neutral aqueous solutions, ensuring reproducible concentrations. Furthermore, while other formamidines like amitraz also target octopamine or alpha-2 adrenoceptors, they exhibit vastly different binding affinities and potencies, rendering them improper substitutes for mechanistic studies where chlordimeform's specific interaction profile is under investigation.
Chlordimeform hydrochloride offers significantly higher water solubility compared to its free base form, a critical parameter for preparing reliable aqueous test solutions. The hydrochloride salt is formulated as a water-soluble powder, whereas the free base solubility is limited to approximately 250 mg/L (250 ppm) at 25°C. Moreover, the hydrochloride salt demonstrates enhanced stability in acidic to neutral aqueous solutions; a solution at pH 3-4 showed no significant hydrolysis over several days, while the free base hydrolyzes with a half-life of about 38 days at pH 7 and only 3 days at 30°C. This stability is essential for ensuring accurate and reproducible dosing in multi-day toxicological or pharmacological experiments.
| Evidence Dimension | Aqueous Stability (Hydrolysis Half-life) |
| Target Compound Data | No appreciable hydrolysis over several days (in pH 3-4 solution) |
| Comparator Or Baseline | Chlordimeform (free base): ~3 days at pH 7, 30°C |
| Quantified Difference | Qualitatively higher stability, preventing degradation during typical experimental timelines. |
| Conditions | Aqueous solution at room and elevated temperatures. |
This ensures consistent, accurate concentrations in aqueous media for bioassays and analytical standards, preventing experimental artifacts caused by poor solubility or degradation.
In comparative studies of formamidine interactions with mammalian α2-adrenoceptors, chlordimeform demonstrates a significantly different binding affinity than the common substitute, amitraz. Chlordimeform inhibited the binding of ³H-clonidine to rat brain α2-adrenoceptors with an IC50 value of 62-68 μM. In the same assay system, amitraz was substantially more potent, with an IC50 of 95-110 nM. This ~600-fold difference in potency highlights their non-interchangeability in studies designed to probe specific receptor subtypes or to investigate structure-activity relationships within the formamidine class.
| Evidence Dimension | IC50 for ³H-clonidine binding inhibition (α2-adrenoceptors) |
| Target Compound Data | 62-68 μM |
| Comparator Or Baseline | Amitraz: 95-110 nM |
| Quantified Difference | Amitraz is approximately 560-715 times more potent than Chlordimeform at this receptor. |
| Conditions | In vitro radioligand binding assay using rat brain tissue. |
For researchers studying adrenergic signaling or comparative toxicology, this quantitative difference makes chlordimeform hydrochloride the specific tool for investigating lower-affinity formamidine interactions, whereas amitraz would be an inappropriate, high-potency substitute.
Chlordimeform hydrochloride is widely used as a certified reference material (CRM) or analytical standard for the quantification of chlordimeform residues in environmental and biological matrices. Its use is specified in validated methods for detecting formamidine pesticides in samples like human urine or blood via techniques such as HPLC-MS/MS. The salt form's stability and solubility are critical for preparing the accurate, traceable calibration curves required under ISO/IEC 17025 and ISO 17034 standards, a requirement not met by the less soluble and less stable free base or non-standardized technical mixtures.
| Evidence Dimension | Application |
| Target Compound Data | Used as a PESTANAL® analytical standard and TraceCERT® Certified Reference Material for HPLC and GC. |
| Comparator Or Baseline | Technical grade chlordimeform or its free base, which are not certified for quantitative analysis. |
| Quantified Difference | Not applicable (Qualitative difference in certification and intended use). |
| Conditions | Analytical laboratory settings for chromatography (HPLC, GC). |
Procurement of the certified hydrochloride standard is non-negotiable for laboratories performing regulatory compliance testing or requiring traceable, quantifiable results for pesticide residue analysis.
Ideal for use in in-vitro and in-vivo studies aimed at characterizing the specific toxicological or pharmacological profile of chlordimeform at octopamine or adrenergic receptors, especially when a direct comparison to higher-potency analogs like amitraz is required to establish structure-activity relationships.
Serves as the primary choice for analytical laboratories developing or running validated methods (e.g., HPLC-MS/MS, GC) to quantify chlordimeform residues in food, water, or biological samples, where the use of a certified, soluble, and stable standard is mandatory for accurate results.
The preferred form for conducting aquatic toxicology studies or cell-based assays that require the preparation of stable, homogenous aqueous solutions of chlordimeform, thereby avoiding the confounding effects of precipitation or degradation associated with the free base.
Irritant;Health Hazard;Environmental Hazard